molecular formula C10H11NO4 B7797776 2-(4-Nitrophenyl)butyric acid CAS No. 46406-87-5

2-(4-Nitrophenyl)butyric acid

Cat. No. B7797776
CAS RN: 46406-87-5
M. Wt: 209.20 g/mol
InChI Key: XBGNOMBPRQVJSR-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenyl)butyric acid” is a chemical compound with the molecular formula C10H11NO4 . It is used as a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents .


Synthesis Analysis

The synthesis of 2-(4-nitrophenyl)butyric acid involves using α-phenylbutyronitrile as the starting material. This is then subjected to a nitration reaction to produce 2-(4-nitrophenyl)butyronitrile, which is then hydrolyzed to produce 2-(4-nitrophenyl)butyric acid . A method for synthesizing an indobufen intermediate 2-(4-nitrophenyl)butyric acid has been patented .


Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)butyric acid is represented by the formula C10H11NO4 . More detailed structural information can be found on databases like PubChem and Sigma-Aldrich .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Nitrophenyl)butyric acid include its molecular weight (209.20 g/mol), and its linear formula (C10H11NO4) . More detailed property information can be found on databases like PubChem and Sigma-Aldrich .

Scientific Research Applications

  • Drug Carrier Development : A study by Park et al. (2013) discusses the use of a derivative of 2-(4-Nitrophenyl)butyric acid in developing photoresponsive hyaluronate nanogels. These nanogels show potential in cancer treatment by enabling controlled release of anticancer drugs upon light irradiation, enhancing tumor-cell-killing efficacy (Park et al., 2013).

  • Chemical Chaperones in Neurodegeneration and Cancer : Villani et al. (2023) developed a method to quantify 4-Phenylbutyric acid (4-PBA) in cell culture media, a compound used as a chemical chaperone. The study suggests the importance of 2-(4-Nitrophenyl)butyric acid in analyzing the pharmacodynamics of 4-PBA in the context of Alzheimer’s disease and cancer research (Villani et al., 2023).

  • Molecular Probes in Biomedical Research : Zhurko et al. (2020) explored the synthesis and properties of certain nitroxides, used as molecular probes in biophysics and biomedical research, where the structural analogues of 2-(4-Nitrophenyl)butyric acid play a crucial role (Zhurko et al., 2020).

  • Nucleophilic Addition in Organic Synthesis : Sibiryakova et al. (2002) investigated the nucleophilic addition of amines to derivatives of 2-(4-Nitrophenyl)butyric acid, which is fundamental in synthesizing various organic compounds (Sibiryakova et al., 2002).

  • Applications in Pharmaceuticals and Biotechnology : Jiang et al. (2018) reviewed the production and applications of butyric acid, including its derivatives like 2-(4-Nitrophenyl)butyric acid, in the pharmaceutical and biotechnology sectors (Jiang et al., 2018).

Safety And Hazards

Safety data sheets indicate that 2-(4-Nitrophenyl)butyric acid may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGNOMBPRQVJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701033429
Record name 2-(4-Nitrophenyl)butanoic acid
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)butyric acid

CAS RN

7463-53-8, 46406-87-5
Record name α-Ethyl-4-nitrobenzeneacetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-(p-nitrophenyl)-
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Record name 7463-53-8
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Record name 2-(4-Nitrophenyl)butanoic acid
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Record name 2-(4-nitrophenyl)butyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Hua, B Liu, J Cai, T Wang, M Cheng - Synthesis, 2023 - thieme-connect.com
In this study, indobufen was successfully synthesized from diludine-triggered metal-free cascade in good yield. This process includes esterification, reduction, reductive amination/…
Number of citations: 2 www.thieme-connect.com
WH KLAUSMEIER - 1979 - search.proquest.com
A. Organ-imaging Radiodiagnostics The general objective of this research has been to attempt to develop new diagnostic imaging agents. Such agents are pharmaceuticals containing …
Number of citations: 1 search.proquest.com

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